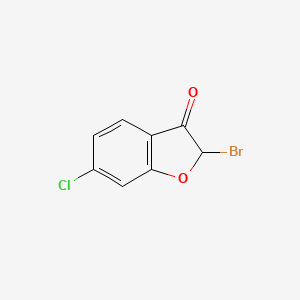

2-bromo-6-chlorobenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

2-bromo-6-chloro-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2/c9-8-7(11)5-2-1-4(10)3-6(5)12-8/h1-3,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZZDHJNQYYDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Chlorobenzofuran 3 2h One

Retrosynthetic Analysis of 2-bromo-6-chlorobenzofuran-3(2H)-one

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org This process involves breaking bonds (disconnections) and converting functional groups to reveal potential precursor molecules. icj-e.orgamazonaws.com

For this compound, the analysis reveals two primary strategic disconnections that simplify the structure towards achievable starting materials.

C-Br Bond Disconnection (Functional Group Interconversion): The most straightforward disconnection is at the C2-Br bond. This simplifies the target molecule to its non-brominated core, 6-chlorobenzofuran-3(2H)-one (1) , and a brominating agent. This step falls under the category of a Functional Group Interconversion (FGI), as it modifies a functional group without altering the carbon skeleton. The forward reaction would be an α-bromination of the ketone.

Heterocyclic Ring Disconnection (C-O and C-C Bonds): A more fundamental disconnection involves breaking the furanone ring itself. This can be achieved by cleaving the C-O bond and the C2-C3a bond. This approach leads back to a substituted phenolic precursor, specifically 2-(4-chlorophenoxy)acetic acid (2) or its activated form, such as an acyl chloride. This disconnection is based on a standard method for forming five-membered heterocyclic rings fused to a benzene (B151609) ring: intramolecular Friedel-Crafts acylation. oregonstate.edu

These disconnections are illustrated in the figure below.

Based on the identified disconnections, a clear strategy for designing precursor molecules emerges. The synthesis can be approached by either constructing the chlorinated benzofuranone ring first and then introducing the bromine, or by using precursors that already contain the necessary halogen atoms.

| Target Moiety | Precursor Molecule | Rationale for Selection | Relevant Disconnection |

| 2-Bromo functionality | 6-chlorobenzofuran-3(2H)-one | This intermediate allows for late-stage functionalization via electrophilic bromination at the alpha position to the carbonyl. | C-Br Bond |

| 6-chlorobenzofuran-3(2H)-one Core | 2-(4-chlorophenoxy)acetic acid | This precursor contains the complete carbon and oxygen framework necessary for intramolecular cyclization to form the fused ring system. | Heterocyclic Ring |

| Substituted Phenolic Ring | 4-chlorophenol | A simple, commercially available starting material that can be elaborated by introducing the acetic acid side chain. | Further disconnection of 2-(4-chlorophenoxy)acetic acid |

This analysis suggests that the most practical forward synthesis would involve the preparation of 6-chlorobenzofuran-3(2H)-one from a 4-chlorophenol derivative, followed by a selective bromination at the C2 position.

Direct Synthesis Approaches to this compound

The direct synthesis of this compound is typically achieved in a two-stage process: formation of the core heterocyclic structure followed by regioselective halogenation.

The central challenge in the synthesis is the efficient construction of the 6-chlorobenzofuran-3(2H)-one scaffold. This is generally accomplished through intramolecular cyclization reactions.

One of the most effective methods for synthesizing benzofuran-3(2H)-ones is the intramolecular cyclodehydration of α-phenoxy ketones or acids. researchgate.net For the synthesis of the 6-chloro substituted core, the key precursor is 2-(4-chlorophenoxy)acetic acid.

The reaction proceeds via an intramolecular Friedel-Crafts-type acylation. The 2-(4-chlorophenoxy)acetic acid is first converted to a more reactive species, such as its acyl chloride, using a reagent like thionyl chloride (SOCl₂). This activated intermediate then undergoes cyclization in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). oregonstate.eduresearchgate.net The electrophilic acylium ion attacks the electron-rich ortho position of the phenolic ether, leading to ring closure and formation of the five-membered furanone ring.

Table of Reaction Conditions for Cyclodehydration

| Precursor | Activating Reagent | Cyclization Catalyst | Product |

|---|---|---|---|

| 2-(4-chlorophenoxy)acetic acid | Thionyl Chloride (SOCl₂) | Aluminum Chloride (AlCl₃) | 6-chlorobenzofuran-3(2H)-one |

| 2-(4-chlorophenoxy)acetic acid | N/A | Polyphosphoric Acid (PPA) | 6-chlorobenzofuran-3(2H)-one |

An alternative strategy involves building the benzofuranone ring by reacting a phenolic precursor with a suitable two-carbon electrophile. nih.gov In this approach, 4-chlorophenol can be reacted with an α-haloacetyl derivative, such as chloroacetyl chloride, in a Williamson ether synthesis to form an intermediate like 2-chloro-1-(4-chlorophenoxy)ethan-1-one.

Subsequent intramolecular cyclization, often under Friedel-Crafts conditions, results in the formation of the 6-chlorobenzofuran-3(2H)-one core. Another variation is the direct reaction of phenols with α-haloketones in the presence of a catalyst like titanium tetrachloride to yield benzofuran (B130515) derivatives in a one-pot procedure. nih.gov Ring-closing metathesis (RCM) of appropriately substituted allyl phenols also represents a modern and powerful method for constructing the benzofuran skeleton, although it is more commonly used for benzofurans rather than benzofuranones. researchgate.netorganic-chemistry.org

Once the 6-chlorobenzofuran-3(2H)-one intermediate is synthesized, the final step is the introduction of the bromine atom at the C2 position. This is typically achieved through electrophilic bromination using a suitable brominating agent. The position alpha to the carbonyl group is activated towards substitution. The reaction can be carried out using elemental bromine (Br₂) in a suitable solvent like chloroform or acetic acid. nih.gov The reaction proceeds readily to yield the final product, This compound .

Halogenation Strategies for Bromine and Chlorine Incorporation

The incorporation of both bromine and chlorine into the benzofuran-3(2H)-one structure requires careful consideration of timing and reaction conditions to ensure the correct placement of each halogen. The chlorine atom on the benzene ring and the bromine atom on the heterocyclic ring possess different chemical environments, necessitating distinct synthetic approaches.

The introduction of a bromine atom at the C2 position of the 6-chlorobenzofuran-3(2H)-one core is an α-halogenation of a ketone. This reaction typically proceeds via an enol or enolate intermediate, which then attacks an electrophilic bromine source. The position is highly activated by the adjacent carbonyl group, making this transformation efficient.

Common brominating agents for this purpose include:

N-Bromosuccinimide (NBS): A widely used reagent for α-bromination of ketones, NBS offers advantages of being a solid, crystalline source of electrophilic bromine, making it easier to handle than liquid bromine. The reaction is often initiated by a radical initiator or catalyzed by acid.

Bromine (Br₂): Molecular bromine can also be used, typically in a solvent like acetic acid or chloroform. The reaction is often catalyzed by the presence of an acid (e.g., HBr) which promotes the formation of the enol tautomer.

The general mechanism involves the acid- or base-catalyzed formation of the enol form of 6-chlorobenzofuran-3(2H)-one, which, as a nucleophile, attacks the electrophilic bromine. This method provides high regioselectivity for the C2 position due to the electronic activation by the carbonyl group.

| Brominating Agent | Catalyst/Conditions | Solvent | Typical Outcome |

| N-Bromosuccinimide (NBS) | Acid (e.g., p-TsOH) or Radical Initiator (e.g., AIBN) | CCl₄, CH₃CN | High regioselectivity for α-position |

| Bromine (Br₂) | Acid (e.g., Acetic Acid, HBr) | Acetic Acid, CHCl₃ | Effective bromination, requires careful handling |

This table is based on established principles of α-halogenation of ketones.

The chlorine atom at the C6 position is part of the aromatic benzene ring. Its introduction is typically achieved before the construction of the furanone ring. This strategy involves starting with a commercially available or synthesized precursor that already contains the chlorine atom in the desired position. A common precursor for the synthesis of 6-chlorobenzofuran-3(2H)-one is 4-chloro-2-hydroxybenzoic acid or a related 4-chlorophenol derivative.

Alternatively, direct chlorination of a pre-formed benzofuran-3(2H)-one via electrophilic aromatic substitution is a possibility, though controlling regioselectivity can be challenging. Reagents for such a transformation would include:

N-Chlorosuccinimide (NCS): A milder chlorinating agent for aromatic systems.

Sulfuryl chloride (SO₂Cl₂): Often used for the chlorination of electron-rich aromatic rings.

However, the precursor approach is generally preferred as it unambiguously establishes the position of the chlorine atom.

The most direct and controllable route to this compound involves a two-step process starting from a pre-formed benzofuranone core.

Synthesis of 6-chlorobenzofuran-3(2H)-one: This intermediate is synthesized from a chlorinated precursor, such as 4-chlorophenol or 4-chloro-2-hydroxybenzoic acid, through established methods for benzofuranone ring formation (e.g., reaction with a haloacetate followed by intramolecular cyclization).

Regioselective Bromination: The resulting 6-chlorobenzofuran-3(2H)-one is then subjected to regioselective bromination at the C2 position using reagents like NBS or Br₂, as detailed in section 2.2.2.1.

This sequential approach ensures maximum control over the position of each halogen, avoiding the formation of undesired isomers that could arise from simultaneous halogenation or direct di-halogenation of the parent benzofuranone.

Advanced Synthetic Techniques Applied to this compound

Modern synthetic chemistry offers advanced techniques that can significantly improve the synthesis of complex molecules like this compound by reducing reaction times, increasing yields, and enhancing selectivity.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govsemanticscholar.org The application of microwave irradiation can dramatically shorten reaction times for the synthesis of benzofuranone cores from hours to minutes. semanticscholar.orgresearchgate.net This technique provides rapid and uniform heating of the reaction mixture, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov

For the synthesis of this compound, microwave energy could be applied to:

Intramolecular Cyclization: The key ring-forming step to create the 6-chlorobenzofuran-3(2H)-one scaffold can be significantly accelerated. Studies on similar substrates show that cyclization can be achieved in as little as 30 minutes at 150°C under microwave irradiation. semanticscholar.orgresearchgate.net

Halogenation: Microwave heating can also be used to expedite the bromination or chlorination steps. For instance, palladium-catalyzed halogenation of related heterocyclic systems has been successfully performed under microwave conditions, with reaction times as short as 15-30 minutes. semanticscholar.org

| Reaction Step | Conventional Heating Time | Microwave-Assisted Time | Temperature (°C) | Reference |

| Benzofuranone Cyclization | Several hours | 30 min | 150 | semanticscholar.orgresearchgate.net |

| Regioselective Halogenation | 1-8 hours | 15-30 min | 100-120 | semanticscholar.org |

This table presents typical data for analogous microwave-assisted reactions.

The use of catalysts can provide efficient and selective pathways for the synthesis of the target compound. Both metal-based and metal-free catalysts can be employed.

Acid/Base Catalysis: As previously mentioned, the regioselective bromination at the C2 position is often catalyzed by acids, which promote enol formation. This represents a fundamental catalytic approach to ensure the desired reactivity.

Transition Metal Catalysis: More advanced strategies involve transition metals like palladium, rhodium, or gold. researchgate.netorganic-chemistry.org

Palladium-catalyzed C-H Functionalization: A modern approach to halogenation involves the direct, palladium-catalyzed C-H functionalization of the aromatic ring. While the 6-chloro position is more likely introduced via a precursor, this method could theoretically be applied. More relevantly, palladium catalysts have been used for the regioselective halogenation of other heterocyclic systems, utilizing a directing group to achieve high selectivity under microwave conditions. semanticscholar.org

Catalysis for Ring Formation: Various transition metal catalysts, including Rh(II) and Pd(II), have been reported to catalyze the formation of the benzofuran-3(2H)-one ring system through processes like C-H activation/annulation or intramolecular C-O bond formation. organic-chemistry.orgorganic-chemistry.org These methods can offer alternative routes to the 6-chlorinated intermediate.

| Catalyst System | Reaction Type | Purpose | Potential Advantage |

| p-Toluenesulfonic acid (p-TsOH) | Acid Catalysis | α-Bromination | Promotes enolization, simple, cost-effective |

| Palladium(II) Acetate / Ligand | C-H Halogenation | Direct Chlorination | High regioselectivity (with directing group) |

| Rhodium(II) / Cobalt | C-H Annulation | Ring Formation | Builds quaternary center at C2 |

| Gold(I) / Selectfluor | Cycloisomerization | Ring Formation | Alternative route from o-alkynyl phenols |

This table summarizes catalytic systems used in the synthesis of benzofuranones and related halogenations.

Multi-component Reaction Development

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials nih.gov. While no specific MCR for the synthesis of this compound has been reported, the development of such a reaction would be a significant advancement.

A three-component synthesis of benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters has been achieved via a Rh(III)-catalyzed C-H/C-C bond activation and cascade annulation of salicylaldehydes, cyclopropanols, and alkyl alcohols researchgate.net. This demonstrates the feasibility of constructing the benzofuranone core in a multi-component fashion. A hypothetical MCR for the target molecule could involve the reaction of a 4-chloro-salicylaldehyde, a bromine source, and a third component that would form the remainder of the furanone ring.

Microwave-assisted multi-component protocols have also been developed for the synthesis of benzofuran-2-carboxamides, showcasing the potential for rapid and efficient library generation of benzofuran derivatives kcl.ac.uk.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control nih.gov. The application of flow chemistry to the synthesis of heterocyclic compounds is a rapidly growing field researchgate.netuc.pt.

For the synthesis of this compound, a flow process could be designed to handle potentially hazardous reagents or intermediates safely. For example, a key bromination or chlorination step could be performed in a flow reactor to precisely control the reaction time and temperature, minimizing the formation of byproducts.

Multi-step syntheses can also be telescoped into a single continuous process, eliminating the need for isolation and purification of intermediates thieme-connect.de. A flow synthesis of the target molecule could involve the sequential pumping of starting materials through different reactor coils containing immobilized catalysts or reagents for each step of the reaction sequence. While a specific flow synthesis for this compound is not available, the principles of flow chemistry are broadly applicable to the synthesis of complex organic molecules nih.gov.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be designed to be more sustainable by considering factors such as atom economy, the use of safer solvents, and energy efficiency gcande.org.

Solvent Selection and Minimization Strategies

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical reaction and contribute significantly to its environmental impact. The choice of solvent can affect reaction efficiency, product purity, and the ease of workup and purification.

Several pharmaceutical companies have developed solvent selection guides that rank common solvents based on their safety, health, and environmental impacts ubc.caresearchgate.net. These guides generally classify solvents into categories such as "preferred," "usable," and "undesirable." For the synthesis of this compound, the use of preferred solvents such as water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF) should be prioritized over undesirable solvents like chloroform, benzene, or N,N-dimethylformamide (DMF) whiterose.ac.uk.

Solvent minimization strategies, such as performing reactions under solvent-free conditions or in highly concentrated solutions, can also significantly reduce the environmental footprint of a synthesis. Microwave-assisted solventless condensation reactions have been reported for the synthesis of related acyl-aurones from benzofuran-3(2H)-one, demonstrating the feasibility of this approach mdpi.com.

Table 4: General Solvent Selection Guidance

| Solvent Class | Preferred Examples | Undesirable Examples | Rationale for Avoidance |

| Alcohols | Ethanol, Isopropanol | Methanol | Toxicity |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Diethyl ether, Dioxane | Peroxide formation, Carcinogenicity |

| Hydrocarbons | Heptane | Hexane, Benzene | Neurotoxicity, Carcinogenicity |

| Chlorinated | Dichloromethane (in some cases) | Carbon tetrachloride, Chloroform | Carcinogenicity, Ozone depletion |

| Dipolar Aprotic | Acetonitrile | DMF, NMP, DMAc | Reprotoxicity |

Catalyst Development for Reduced Waste Generation

The principles of green chemistry are central to modern catalyst design, aiming to reduce the generation of hazardous waste. In the synthesis of benzofuranone scaffolds, this is achieved through the use of catalysts that are highly efficient, selective, and recyclable, and that operate under mild conditions.

One promising approach involves the use of photocatalysis, which utilizes light energy to drive chemical reactions, often with high selectivity and under ambient conditions. For instance, the synthesis of substituted benzofuran-3(2H)-ones has been achieved using lead-free Cs2AgBiBr6 nanocrystals as a photocatalyst. rsc.org This method relies on the photocatalytic activation of molecular oxygen, an environmentally benign oxidant, to transform starting materials into the desired products at room temperature. rsc.org This approach significantly reduces the need for stoichiometric, often hazardous, chemical oxidants that contribute to waste streams.

Heterogeneous catalysts are also pivotal in reducing waste. These catalysts can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. While specific catalysts for this compound are not extensively documented, research on related structures provides valuable insights. For example, various metal-based catalysts, including palladium, rhodium, and copper, have been employed in the synthesis of benzofuran derivatives. nih.govorganic-chemistry.org The development of solid-supported versions of these catalysts can facilitate their recovery and reuse, thereby minimizing metal leaching into waste streams.

Furthermore, the choice of catalyst can influence the atom economy of a reaction. Catalytic systems that enable one-pot or tandem reactions are particularly effective at reducing waste. researchgate.netresearchgate.netrsc.org These processes combine multiple synthetic steps without the need to isolate intermediates, which reduces the use of solvents for workup and purification, and minimizes material losses at each stage. For the synthesis of a polysubstituted compound like this compound, a catalytic cascade reaction could offer a significant advantage in waste reduction.

The table below summarizes different catalytic approaches for the synthesis of benzofuranone derivatives, highlighting their potential for waste reduction.

| Catalyst Type | Example | Key Advantages for Waste Reduction |

| Photocatalyst | Cs2AgBiBr6 Nanocrystals | Uses light energy and air as an oxidant, operates at room temperature, avoids hazardous chemical oxidants. rsc.org |

| Heterogeneous Catalyst | Solid-supported Pd or Rh | Easy separation and recyclability, minimizing metal contamination of waste. |

| Homogeneous Catalyst | Rh(III) complexes | Can enable cascade reactions, improving atom economy and reducing the number of synthetic steps. researchgate.net |

Energy Efficiency in Reaction Design

Energy consumption is a critical factor in the sustainability of a chemical process. Designing energy-efficient reactions is a key goal in the synthesis of complex molecules like this compound.

Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in organic synthesis. researchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and, consequently, lower energy consumption compared to conventional heating methods. researchgate.net The optimization of reaction conditions for the microwave-assisted synthesis of benzofuran-3(2H)-ones has demonstrated that reactions can be completed in as little as 30 minutes at temperatures around 150°C. researchgate.net This rapid heating and shorter reaction duration contribute to a more energy-efficient process.

The table below presents a comparison of reaction conditions for the synthesis of benzofuranone derivatives, with a focus on parameters influencing energy efficiency.

| Synthesis Method | Temperature | Reaction Time | Energy Input |

| Conventional Heating | Often >100°C | Several hours to days | High |

| Microwave-Assisted Synthesis | ~150°C | 30 minutes | Lower due to shorter time researchgate.net |

| Photocatalysis | Room Temperature | Varies | Low, utilizes light energy rsc.org |

Chemical Reactivity and Transformations of 2 Bromo 6 Chlorobenzofuran 3 2h One

Reactions Involving the Ketone Functionality at C-3

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone at C-3 is a prime target for nucleophiles. This includes organometallic reagents and hydrides. The addition of a nucleophile to the carbonyl group would result in the formation of a tertiary alcohol, breaking the C=O double bond and creating a new stereocenter at C-3. The stereochemical outcome of such additions would be influenced by the steric hindrance posed by the adjacent bromine atom at C-2 and the benzofuran (B130515) ring structure.

Reduction Methodologies

The reduction of the ketone functionality is a fundamental transformation. Standard reducing agents are expected to convert the ketone to a secondary alcohol, yielding 2-bromo-6-chlorobenzofuran-3(2H)-ol.

In a study on the related compound bis(benzofuran-2-yl)methanone, the ketone was successfully reduced to the corresponding alcohol, bis(benzofuran-2-yl)methanol, using sodium borohydride (B1222165) (NaBH₄) in ethanol, achieving a high yield of 91.5%. nih.gov This established procedure suggests that a similar methodology would be effective for the reduction of 2-bromo-6-chlorobenzofuran-3(2H)-one.

Table 1: Anticipated Reduction of this compound

| Starting Material | Reagent | Product | Reference Analogy |

| This compound | Sodium borohydride (NaBH₄) | 2-bromo-6-chloro-2,3-dihydrobenzofuran-3-ol | nih.gov |

Condensation Reactions

The C-3 ketone can undergo condensation reactions with primary amine derivatives to form various imine-type products. These reactions typically involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.

Research on bis(benzofuran-2-yl)methanone has shown that it readily reacts with semicarbazide (B1199961) and thiosemicarbazide (B42300) to produce the corresponding semicarbazone and thiosemicarbazone derivatives. nih.gov Similarly, the condensation of 2-aminothiophenols with carbonyl compounds is a well-established route to 2-substituted benzothiazoles, proceeding through an imine intermediate. mdpi.com Based on these precedents, this compound is expected to react with similar nitrogen nucleophiles.

Table 2: Expected Condensation Reactions at the C-3 Ketone

| Reagent | Expected Product Class | Reference Analogy |

| Hydroxylamine (NH₂OH) | Oxime | nih.gov |

| Hydrazine (N₂H₄) | Hydrazone | nih.gov |

| Semicarbazide (NH₂CONHNH₂) | Semicarbazone | nih.gov |

| Phenylhydrazine | Phenylhydrazone | nih.gov |

Transformations at the Halogen Centers (Bromine and Chlorine)

The compound features two distinct halogen atoms: a bromine on an sp³-hybridized carbon (C-2) and a chlorine on an sp²-hybridized aromatic carbon (C-6). This difference in hybridization and position dictates their reactivity, particularly in metal-catalyzed cross-coupling and metal-halogen exchange reactions. The aryl chloride at C-6 is the primary site for transformations that typically involve aryl halides, such as palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. nih.gov For dihalogenated substrates, selectivity is often achievable based on the differing reactivity of the halogens (I > Br > Cl > F). In this case, transformations are anticipated to occur selectively at the C-6 chloro position.

Suzuki-Miyaura Reaction : This reaction couples an organohalide with an organoboron compound. nih.govnih.gov It is expected that the C-6 chloro group of this compound could be coupled with various aryl or vinyl boronic acids or their esters. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgresearchgate.netmdpi.com The synthesis of 2-arylbenzofurans has been accomplished through related cross-coupling strategies. nih.gov

Table 3: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner | Catalyst/Ligand (Example) | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | 2-bromo-6-phenylbenzofuran-3(2H)-one |

| Thiophene-2-boronic acid | PdCl₂(dppf) | 2-bromo-6-(thiophen-2-yl)benzofuran-3(2H)-one |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 2-bromo-6-(4-methoxyphenyl)benzofuran-3(2H)-one |

Sonogashira Reaction : The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net This reaction, catalyzed by palladium and typically a copper co-catalyst, is a key method for synthesizing alkynyl-substituted aromatic compounds. nih.gov The reaction has been successfully applied to synthesize 2-substituted benzofurans from ortho-halophenols and terminal alkynes. lookchem.com It is therefore plausible that the C-6 position could be functionalized with various acetylenic groups.

Table 4: Hypothetical Sonogashira Cross-Coupling Reactions

| Coupling Partner | Catalyst System (Example) | Expected Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-bromo-6-(phenylethynyl)benzofuran-3(2H)-one |

| 1-Octyne | Pd(PPh₃)₄ / CuI / Et₃N | 2-bromo-6-(oct-1-yn-1-yl)benzofuran-3(2H)-one |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-bromo-6-((trimethylsilyl)ethynyl)benzofuran-3(2H)-one |

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. nih.govnih.gov This methodology could be applied to introduce alkenyl substituents at the C-6 position. The success of Heck couplings is often highly dependent on the specific catalyst, base, and solvent system employed. rsc.orgntnu.no

Table 5: Hypothetical Heck Cross-Coupling Reactions

| Alkene Partner | Catalyst/Base (Example) | Expected Product |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | (E)-2-bromo-6-styrylbenzofuran-3(2H)-one |

| Ethyl acrylate | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Ethyl (E)-3-(2-bromo-3-oxo-2,3-dihydrobenzofuran-6-yl)acrylate |

| 1-Hexene | Herrmann's catalyst / Cy₂NMe | 2-bromo-6-(hex-1-en-1-yl)benzofuran-3(2H)-one |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, used to convert an organic halide into an organometallic species, which can then react with various electrophiles. wikipedia.org This reaction is commonly performed with organolithium reagents (e.g., n-BuLi, t-BuLi) or Grignard reagents (e.g., i-PrMgCl). nih.gov

For 1,2-dihaloarenes, selective metal-halogen exchange can be achieved, with the exchange rate typically following the trend I > Br > Cl. wikipedia.orgmdpi.com However, factors like chelation or the specific reagent used can alter this selectivity. nih.govorganic-chemistry.org In the case of this compound, the reaction would likely occur at the C-6 aryl-chlorine bond to generate a lithiated or magnesiated intermediate. This organometallic species is a powerful nucleophile and can be trapped with a wide range of electrophiles.

Table 6: Potential Products via Metal-Halogen Exchange at C-6

| Exchange Reagent | Electrophile | Final Product | Reference Analogy |

| n-BuLi | CO₂ | 2-bromo-3-oxo-2,3-dihydrobenzofuran-6-carboxylic acid | organic-chemistry.orgresearchgate.net |

| i-PrMgCl | DMF | 2-bromo-6-formylbenzofuran-3(2H)-one | nih.gov |

| t-BuLi | I₂ | 2-bromo-6-iodobenzofuran-3(2H)-one | wikipedia.org |

| n-BuLi | (CH₃)₃SiCl | 2-bromo-6-(trimethylsilyl)benzofuran-3(2H)-one | wikipedia.org |

Nucleophilic Aromatic Substitution Considerations

While the primary site for nucleophilic attack is the electrophilic carbon of the carbonyl group and the carbon bearing the bromine atom, the potential for nucleophilic aromatic substitution (NAS) on the benzene (B151609) ring should also be considered. In a typical NAS reaction, a potent nucleophile displaces a leaving group on an aromatic ring. For this to occur, the aromatic ring must be rendered electron-deficient, usually by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In the case of this compound, the chlorine atom at the C-6 position could theoretically be displaced by a strong nucleophile. However, the benzofuranone system itself does not provide sufficient activation for this reaction to proceed under standard conditions. The carbonyl group's electron-withdrawing effect is primarily directed within the heterocyclic ring and is not in a direct ortho or para relationship to the chlorine atom to facilitate NAS. Therefore, direct displacement of the C-6 chlorine via a classical SNAr mechanism is expected to be challenging without the introduction of additional activating groups on the benzene ring or the use of harsh reaction conditions.

Electrophilic and Nucleophilic Substitutions on the Benzene Ring

Electrophilic Aromatic Substitution:

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro substituent and the carbonyl group of the lactone. Electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, generally require forcing conditions to proceed on such deactivated rings. byjus.com

The directing effects of the existing substituents must be considered. The chloro group is an ortho-, para-director, while the oxygen atom of the furanone ring is also an ortho-, para-director. The C-5 and C-7 positions are ortho and para to the ring-fused oxygen, and the C-5 and C-7 positions are also ortho to the chlorine. The interplay of these directing effects would likely lead to a mixture of products, with substitution anticipated at the C-5 and C-7 positions. However, steric hindrance from the adjacent substituents could also influence the regioselectivity.

Nucleophilic Substitution on the Benzene Ring (Benzyne Mechanism):

Under very strong basic conditions, such as with sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), nucleophilic substitution on the benzene ring can occur via a benzyne (B1209423) intermediate. This reaction is not a direct displacement but proceeds through an elimination-addition mechanism. The strong base would abstract a proton from the ring, followed by the elimination of the chloride to form a highly reactive benzyne intermediate. Subsequent addition of a nucleophile would yield the substituted product. The regiochemistry of the nucleophilic addition to the unsymmetrical benzyne intermediate would likely result in a mixture of isomers.

Ring-Opening and Rearrangement Reactions of the Benzofuranone Skeleton

The benzofuranone scaffold is susceptible to both ring-opening and rearrangement reactions under specific conditions.

Ring-Opening:

The lactone (cyclic ester) functionality can be cleaved by nucleophiles. For instance, treatment with a strong base like sodium hydroxide (B78521) would lead to hydrolysis of the ester bond, opening the furanone ring to form a sodium salt of a 2-hydroxy-substituted phenylacetic acid derivative. Acid-catalyzed hydrolysis would yield the corresponding carboxylic acid. This ring-opening provides a pathway to further functionalize the molecule. A facile approach to fully substituted cyclopentenones has been described involving an unprecedented benzofuran-ring-opening. rsc.org

Rearrangement Reactions:

Rearrangement reactions of the benzofuranone skeleton are less common but can be induced. For example, acid-catalyzed rearrangements could potentially lead to the formation of isomeric structures. While specific examples for this compound are not documented, related heterocyclic systems are known to undergo rearrangements under thermal or catalytic conditions.

Derivatization Strategies of this compound

The presence of the α-bromo ketone functionality is a key feature for the derivatization of this compound.

Substitution of the Bromine Atom:

The bromine atom at the C-2 position is a good leaving group and can be readily displaced by a variety of nucleophiles in an SN2 reaction. libretexts.orgfiveable.mechemguide.co.uk This allows for the introduction of a wide range of functional groups at this position.

| Nucleophile | Reagent Example | Product Type |

| Amines | R-NH₂ | 2-amino-6-chlorobenzofuran-3(2H)-one derivatives |

| Alcohols/Phenols | R-OH | 2-alkoxy/aryloxy-6-chlorobenzofuran-3(2H)-one derivatives |

| Thiols | R-SH | 2-thio-6-chlorobenzofuran-3(2H)-one derivatives |

| Azides | NaN₃ | 2-azido-6-chlorobenzofuran-3(2H)-one derivatives |

| Cyanides | NaCN | 2-cyano-6-chlorobenzofuran-3(2H)-one derivatives |

Table 1: Representative Nucleophilic Substitution Reactions at C-2

Palladium-Catalyzed Cross-Coupling Reactions:

The C-Br bond at the C-2 position can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. nih.govrsc.orgrsc.org These reactions are powerful tools for forming new carbon-carbon bonds. For instance, a Suzuki coupling with an arylboronic acid would yield a 2-aryl-6-chlorobenzofuran-3(2H)-one.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 2-aryl-6-chlorobenzofuran-3(2H)-one |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 2-organo-6-chlorobenzofuran-3(2H)-one |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 2-alkenyl-6-chlorobenzofuran-3(2H)-one |

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at C-2

Reactions at the Carbonyl Group:

The carbonyl group at C-3 can undergo typical ketone reactions. For example, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄). Condensation reactions with aldehydes or other carbonyl compounds can also occur at the adjacent C-2 position after deprotonation with a base, leading to the formation of aurone-like structures. mdpi.comscbt.comsigmaaldrich.com

Michael Addition:

The enolate formed by deprotonation at the C-2 position can act as a nucleophile in Michael addition reactions with α,β-unsaturated compounds. rsc.orgresearchgate.net This provides a method for introducing a variety of substituents at the C-2 position.

Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 6 Chlorobenzofuran 3 2h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic arrangement within a molecule. For 2-bromo-6-chlorobenzofuran-3(2H)-one, a combination of one-dimensional and two-dimensional NMR techniques is essential to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

One-dimensional NMR spectra provide the initial and fundamental data for structural analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the carbonyl group and the oxygen heteroatom. The aromatic protons on the benzene (B151609) ring will likely appear as a complex splitting pattern due to their coupling with each other. The proton at the chiral center (C2), being adjacent to a bromine atom, is expected to resonate at a specific downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C3) is characteristically found at a very downfield chemical shift. The carbon atom bearing the bromine (C2) and the carbons attached to the chlorine and the furan (B31954) oxygen will also have distinct chemical shifts. The signals for the aromatic carbons will be spread out in the typical aromatic region, with their exact positions influenced by the halogen substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~ 5.5 - 6.0 | ~ 40 - 45 |

| C4 | ~ 7.2 - 7.4 | ~ 125 - 128 |

| C5 | ~ 7.0 - 7.2 | ~ 120 - 123 |

| C7 | ~ 7.5 - 7.7 | ~ 130 - 133 |

| C3 | - | ~ 190 - 195 |

| C6 | - | ~ 135 - 138 |

| C7a | - | ~ 150 - 155 |

| C3a | - | ~ 115 - 120 |

Note: The data in this table is predicted and may vary from experimental values.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to trace the connectivity of the proton network within the molecule, particularly in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is instrumental in connecting the different fragments of the molecule, for example, by showing correlations from the aromatic protons to the carbonyl carbon and the carbons of the furanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For this compound, it can help to confirm the stereochemical arrangement around the chiral center at C2 by observing through-space interactions between the C2 proton and other nearby protons.

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure of this compound in its crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution spectra of the solid material, revealing details about polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides complementary information to NMR by identifying the functional groups and providing a unique "fingerprint" of the molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone group in the five-membered ring. The C-O-C stretching of the furanone ring would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

FT-Raman spectroscopy provides information on the vibrational modes of the molecule that are Raman-active. It is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton, which may be weak in the IR spectrum. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule, creating a unique fingerprint that can be used for identification and to support the structural assignments made by NMR.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| C=O (ketone) | ~ 1720 (strong) | ~ 1720 (weak) |

| Aromatic C=C | ~ 1600, 1480 | ~ 1600, 1480 |

| C-O-C (ether) | ~ 1250 | Variable |

| C-Cl | ~ 700-800 | ~ 700-800 |

| C-Br | ~ 500-600 | ~ 500-600 |

Note: The data in this table is predicted and may vary from experimental values.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for the accurate determination of the molecular mass of a compound. This method provides the elemental composition of the molecule, which is a critical step in its identification. For this compound, with a molecular formula of C₈H₄BrClO₂, HRESIMS would be expected to yield a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The high-resolution measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted HRESIMS Data for C₈H₄BrClO₂

| Ion Species | Calculated m/z |

| [M+H]⁺ (C₈H₅⁷⁹Br³⁵ClO₂)⁺ | 246.9261 |

| [M+H]⁺ (C₈H₅⁸¹Br³⁵ClO₂)⁺ | 248.9240 |

| [M+H]⁺ (C₈H₅⁷⁹Br³⁷ClO₂)⁺ | 248.9231 |

| [M+H]⁺ (C₈H₅⁸¹Br³⁷ClO₂)⁺ | 250.9211 |

| [M+Na]⁺ (C₈H₄⁷⁹Br³⁵ClNaO₂)⁺ | 268.9080 |

| [M+Na]⁺ (C₈H₄⁸¹Br³⁵ClNaO₂)⁺ | 270.9060 |

| [M+Na]⁺ (C₈H₄⁷⁹Br³⁷ClNaO₂)⁺ | 270.9051 |

| [M+Na]⁺ (C₈H₄⁸¹Br³⁷ClNaO₂)⁺ | 272.9030 |

Note: The table presents the calculated monoisotopic masses for the protonated and sodiated adducts of the major isotopes. The relative abundances of these peaks would form a characteristic isotopic cluster.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each component. For this compound, GC-MS analysis would serve two primary purposes: to assess the purity of a sample and to study its fragmentation pattern under electron ionization (EI). The retention time in the GC would be characteristic of the compound under specific chromatographic conditions.

Table 2: Hypothetical GC-MS Analysis Parameters

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Hypothetical Result | |

| Retention Time | ~12.5 min |

| Purity (by peak area) | >98% |

The mass spectrum obtained from the GC-MS would show the molecular ion peak and various fragment ions, providing a fingerprint for the molecule.

For compounds that are not suitable for GC-MS due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC-MS is particularly useful for analyzing complex mixtures, such as reaction monitoring or metabolite identification. The liquid chromatograph separates the components, which are then ionized (often using ESI or APCI) and detected by the mass spectrometer. A study on a related compound, 3-butyl-6-bromo-1(3H)-isobenzofuranone, utilized LC-MS/MS for its determination in rat plasma, highlighting the applicability of this technique. researchgate.net

Table 3: Hypothetical LC-MS Analysis Parameters

| Parameter | Value |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Hypothetical Result | |

| Retention Time | ~8.2 min |

The fragmentation pattern observed in a mass spectrum provides valuable structural information. For this compound, under electron ionization, the molecular ion would be expected to undergo a series of fragmentation reactions. The presence of bromine and chlorine atoms would result in characteristic isotopic patterns for the fragment ions containing these halogens. The interpretation of these fragmentation pathways helps to confirm the structure of the molecule.

A plausible fragmentation pathway would involve the initial loss of a bromine radical, followed by the loss of a chlorine radical or carbon monoxide. The stability of the resulting ions would dictate the major fragmentation routes.

Table 4: Plausible Mass Spectral Fragments for C₈H₄BrClO₂

| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Fragment Ion | Plausible Neutral Loss |

| 246/248/250 | [C₈H₄BrClO₂]⁺˙ (Molecular Ion) | - |

| 167/169 | [C₈H₄ClO₂]⁺ | Br• |

| 139/141 | [C₇H₄ClO]⁺ | Br•, CO |

| 111 | [C₇H₄O]⁺˙ | Br•, Cl•, CO |

| 112 | [C₆H₄Cl]⁺ | Br•, CO, CHO• |

| 76 | [C₆H₄]⁺˙ | Br•, Cl•, CO, CO |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing information on bond lengths, bond angles, and stereochemistry.

For this compound, obtaining a suitable single crystal would allow for its complete structural characterization. The resulting crystallographic data would confirm the connectivity of the atoms and the planarity of the benzofuranone ring system. Studies on similar structures, such as 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one, have successfully employed this technique to elucidate their molecular geometry. nih.gov

Table 5: Typical Crystallographic Data Parameters

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~12-15 |

| b (Å) | ~5-8 |

| c (Å) | ~14-17 |

| β (°) | ~90-100 |

| Volume (ų) | ~1000-1200 |

| Z (molecules per unit cell) | 4 |

| Calculated density (g/cm³) | ~1.8-2.0 |

| R-factor (%) | < 5 |

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral)

The this compound molecule possesses a stereocenter at the C2 position, which is substituted with a hydrogen atom and a bromine atom. This makes the molecule chiral, existing as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical assignment of such chiral molecules.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. By comparing the experimental CD or ORD spectrum with that of a known standard or with theoretical calculations, the absolute configuration (R or S) of the enantiomers can be determined.

While no specific chiroptical data for this compound has been reported, the application of these techniques would be crucial for the complete stereochemical elucidation of its enantiomers.

Computational and Theoretical Investigations of 2 Bromo 6 Chlorobenzofuran 3 2h One

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of organic compounds. rsc.orgresearchgate.net This approach is favored for its balance of computational cost and accuracy. For 2-bromo-6-chlorobenzofuran-3(2H)-one, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry.

The process begins with an initial guess of the molecular structure, which is then iteratively refined to find the lowest energy conformation. This geometry optimization is critical, as it provides the foundation for all other computational predictions. Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These parameters are fundamental to understanding the molecule's reactivity and potential interaction with other chemical species. For instance, studies on similar halogenated compounds have shown that the presence of electron-withdrawing groups like chlorine and bromine can significantly influence the electronic landscape of the molecule. mdpi.com

Basis Set Selection and Functional Evaluation

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation of the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to construct the molecular orbitals.

For halogenated organic molecules such as this compound, a common and effective choice of functional is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. rsc.orgnih.gov This functional has demonstrated reliability in predicting the geometries and vibrational frequencies of a wide range of organic compounds. nih.gov

The selection of the basis set is equally important, particularly for accurately describing the diffuse electron clouds of the bromine and chlorine atoms. Pople-style basis sets, such as 6-311++G(d,p), are frequently employed. researchgate.net The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the atomic orbitals and are crucial for accurate geometry and energy predictions. For even greater accuracy, especially when dealing with heavy elements like bromine, basis sets that include effective core potentials (ECPs) may be considered.

Conformational Analysis and Energy Landscapes

The this compound molecule possesses a degree of conformational flexibility, primarily around the stereocenter at the C2 position and any potential puckering of the furanone ring. A thorough computational investigation would involve a conformational analysis to identify the various possible low-energy structures (conformers) and their relative stabilities.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of novel compounds. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized molecule.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations and is typically performed using the optimized geometry obtained from DFT calculations.

The calculated magnetic shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). While the absolute values of the calculated shifts may differ slightly from experimental values, the relative trends are often highly accurate and can aid in the assignment of complex spectra. researchgate.net Furthermore, spin-spin coupling constants (J-couplings) can also be computed, providing additional structural information.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These are illustrative values based on computational models for similar structures and should be considered as estimations.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C=O | 185 - 195 | - | - |

| C-Cl | 130 - 140 | - | - |

| C-Br | 50 - 60 | H at C2 | 5.0 - 6.0 |

| Aromatic CH | 110 - 135 | Aromatic H | 7.0 - 8.0 |

| Quaternary Aromatic C | 120 - 150 | - | - |

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations, generating a simulated spectrum. nih.govresearchgate.net These calculations are typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. The simulated spectra can be used to assign the vibrational modes observed in experimental IR and Raman spectra, providing a detailed understanding of the molecule's vibrational characteristics. researchgate.net Key predicted vibrational frequencies would include the C=O stretch, C-Br stretch, C-Cl stretch, and various aromatic C-H and C-C stretching and bending modes. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are illustrative values based on computational models for similar structures and should be considered as estimations. Experimental values may vary.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | 1750 - 1780 |

| Aromatic C=C Stretch | 1550 - 1600 |

| Aromatic C-H Bending | 800 - 900 |

| C-Cl Stretch | 700 - 800 |

| C-Br Stretch | 550 - 650 |

Electronic Absorption (UV-Vis) Spectra Prediction

The electronic absorption properties of this compound can be predicted using computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT). This approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in the UV-Vis spectrum. The calculations are typically performed in both gas phase and with solvent models to simulate the effect of different environments on the electronic transitions.

The chromophoric system of this compound is primarily the benzofuranone core. The electronic transitions are expected to be of the types π → π* and n → π. The π → π transitions, originating from the aromatic ring and the C=C bond of the furanone moiety, are generally high-intensity and occur at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are typically of lower intensity and appear at longer wavelengths. The presence of bromine and chlorine as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuranone.

A hypothetical table of predicted UV-Vis absorption data for this compound, based on TD-DFT calculations, is presented below.

| Predicted Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 320 | 0.015 | n → π |

| S0 → S2 | 285 | 0.250 | π → π |

| S0 → S3 | 250 | 0.180 | π → π* |

Analysis of Molecular Orbitals and Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the benzofuranone ring system, with significant contributions from the oxygen atoms and the π-system of the aromatic ring. The LUMO is likely to be distributed over the carbonyl group and the C-Br bond, indicating these as potential sites for nucleophilic attack.

Below is a table of hypothetical FMO analysis data for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential and are prone to nucleophilic attack. Green regions denote neutral potential.

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The regions around the chlorine and bromine atoms will also exhibit negative potential. Conversely, the most positive potential (blue) is likely to be located on the hydrogen atoms and the carbon atom of the carbonyl group, making it a primary site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular charge transfer, hyperconjugative interactions, and bonding within a molecule. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilization energies associated with these delocalization effects.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize the localization of electrons in a molecule. They provide a clear picture of bonding, lone pairs, and atomic shells. In an ELF or LOL map, regions of high value (typically close to 1.0) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs.

For this compound, the ELF and LOL analyses would reveal distinct basins of high localization corresponding to the C-C, C-H, C=O, C-O, C-Cl, and C-Br covalent bonds. Additionally, localization corresponding to the lone pairs on the oxygen, chlorine, and bromine atoms would be clearly visible. These analyses can be used to quantitatively assess the covalent character of the various bonds within the molecule and to understand the spatial arrangement of electron pairs.

Mechanistic Studies of this compound Reactions

The structural and electronic features of this compound suggest several potential reaction mechanisms that can be investigated through computational studies. The presence of a bromine atom at the 2-position, adjacent to a carbonyl group, makes this position susceptible to nucleophilic substitution reactions. Computational mechanistic studies could explore the pathways of SN1 and SN2 type reactions at this center, determining the activation barriers and the stability of intermediates and transition states.

Furthermore, the carbonyl group itself is a reactive site. It can undergo nucleophilic addition reactions, and computational studies can elucidate the stereoselectivity of such reactions, particularly given the presence of a chiral center at the 2-position. The enolate formed by deprotonation at the 2-position can also participate in various carbon-carbon bond-forming reactions, and the mechanisms of these transformations can be modeled.

Finally, the aromatic ring, substituted with a chlorine atom, could potentially undergo nucleophilic aromatic substitution under certain conditions, although this is generally less favorable. Computational modeling can help to predict the feasibility and regioselectivity of such reactions.

Transition State Characterization

No published data is available for the transition state characterization of reactions involving this compound.

Reaction Pathway Energetics

No published data is available for the reaction pathway energetics of this compound.

Quantitative Structure-Property Relationship (QSPR) Studies on Chemical Reactivity

No specific QSPR studies focusing on the chemical reactivity of this compound have been found in the scientific literature.

Synthetic Utility and Applications in Organic Synthesis

2-bromo-6-chlorobenzofuran-3(2H)-one as a Versatile Building Block

The strategic placement of the bromine and chlorine atoms, along with the inherent reactivity of the benzofuranone core, positions this compound as a valuable starting material for constructing diverse molecular frameworks.

The benzofuran-3(2H)-one core is a well-established precursor for the synthesis of a wide range of heterocyclic compounds. The α-bromo position is particularly susceptible to nucleophilic substitution, providing a direct route to functionalize the 2-position. This reactivity can be harnessed to build fused heterocyclic systems. For instance, reactions with dinucleophilic reagents can lead to the formation of new rings fused to the benzofuran (B130515) scaffold. While specific examples for the 6-chloro derivative are not extensively documented, the general reactivity pattern of 2-bromobenzofuranones suggests that it can serve as a key intermediate. The synthesis of fused benzofurans can be achieved through various methods, including cycloaddition reactions. researchgate.net For example, the reaction of a related 3-formylchromone with specific reagents can lead to heterocycles fused at the 2,3-bond of the benzopyran system. clockss.org

Furthermore, the ketone functionality can undergo condensation reactions. For example, the condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds, catalyzed by clay under microwave irradiation, yields acyl-aurones. masterorganicchemistry.com This type of reactivity could be extended to this compound to create more elaborate aurone (B1235358) structures, which are themselves a class of flavonoids with interesting biological and optical properties. researchgate.net

The general synthetic utility of benzofuranones as precursors to other heterocyclic systems is well-documented. organic-chemistry.orgorganic-chemistry.org The presence of the bromine atom in this compound enhances its utility, making it a valuable starting point for creating libraries of substituted benzofuran-based compounds and more complex fused systems.

In the context of multi-step syntheses, this compound can be envisioned as a key intermediate where the bromine and chlorine atoms are sequentially or selectively functionalized. The α-bromo ketone is a highly reactive electrophilic center. It can react with a variety of nucleophiles, including organometallic reagents, to form new carbon-carbon bonds at the 2-position. For instance, Grignard reagents typically add twice to esters, but with more controlled reagents like lithium dialkylcuprates, it is possible to achieve a single addition to an acid chloride, suggesting that controlled reactions with the α-bromo ketone moiety are feasible. youtube.com

Palladium-catalyzed cross-coupling reactions are a powerful tool in modern organic synthesis. youtube.com The bromine atom at the 2-position of the benzofuranone ring is suitably positioned for such reactions. While the chlorine on the benzene (B151609) ring is generally less reactive in palladium catalysis than bromine, selective coupling at the C-Br bond is highly probable. Suzuki cross-coupling reactions, for example, have been successfully applied to 2-(4-bromophenyl)benzofuran (B12281498) to synthesize biaryl-containing benzofuran derivatives in good yields. mdpi.com Similarly, 2-bromobenzo[b]furans can undergo palladium-catalyzed cross-coupling with alkenylaluminum reagents to produce 2-alkenylbenzo[b]furans. rsc.org This suggests that this compound could be a substrate for similar transformations, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.

The resulting 2-substituted-6-chlorobenzofuran-3(2H)-ones can then be further modified. The ketone can be reduced or converted to other functional groups, and the chlorine atom on the aromatic ring could potentially be targeted in subsequent, more forcing cross-coupling reactions or other aromatic substitution reactions. This step-wise functionalization makes this compound a useful intermediate for accessing highly substituted benzofuran derivatives.

Role in Ligand Design for Catalysis

The benzofuran scaffold can be incorporated into the structure of ligands for transition metal catalysis. The synthesis of phosphine (B1218219) ligands, which are crucial in many catalytic processes, often involves the functionalization of a core structure. nih.govtcichemicals.com While there are no direct reports of using this compound for this purpose, its reactivity profile suggests potential pathways.

For instance, the bromine atom could be displaced by a phosphine-containing nucleophile. Alternatively, the benzofuranone could be converted into a derivative that is then elaborated into a ligand. For example, dibenzofuran (B1670420) has been used as a platform for the synthesis of phosphine oxide decorated ligands for metal coordination. nih.gov A similar strategy could be envisioned starting from the benzofuranone core. The synthesis of phosphine ligands often involves masking the phosphine as a more stable phosphine oxide during synthetic manipulations, followed by a final reduction step. researchgate.net

The 6-chloro substituent could also play a role in tuning the electronic properties of a potential ligand, which is a critical aspect of ligand design. The ability to introduce substituents at specific positions on the benzofuran backbone would allow for the fine-tuning of the steric and electronic environment around a coordinated metal center.

Applications in Material Science Precursors

Halogenated organic compounds are of significant interest in material science due to their role in creating functional materials, including liquid crystals, polymers with specific optical properties, and flame retardants. nih.govnih.govresearchgate.net The presence of both bromine and chlorine in this compound makes it a potential precursor for such materials.

Halogen bonding is a non-covalent interaction that can be used to direct the self-assembly of molecules into ordered supramolecular structures. nih.gov The bromine and chlorine atoms in the title compound could participate in halogen bonding, potentially enabling the design of novel crystalline materials or liquid crystals.

Furthermore, the benzofuranone core is related to aurones, which are known for their optical properties and have been investigated as dyes. researchgate.net The introduction of halogens can significantly affect the absorption and emission spectra of chromophores. Therefore, derivatives of this compound could be explored as building blocks for new dyes or functional organic materials with tailored photophysical properties.

Synthesis of Specialized Chemical Reagents

The reactivity of this compound makes it a candidate for the development of specialized chemical reagents. The α-bromo ketone functionality is a key feature in many reagents used for chemical transformations. For example, it can act as an electrophile in reactions with a wide array of nucleophiles.

The combination of the reactive α-bromo ketone and the more stable chloro-substituted aromatic ring allows for selective transformations. This differential reactivity is a valuable feature in the design of reagents for multi-step synthetic sequences. For instance, the bromine could be used as a handle for introducing a particular fragment onto a molecule via nucleophilic substitution or a coupling reaction, leaving the chlorine atom available for subsequent transformations.

Future Directions in Chemical Research on 2 Bromo 6 Chlorobenzofuran 3 2h One

Development of Novel and More Efficient Synthetic Pathways

The synthesis of benzofuran-3(2H)-ones has been a subject of continuous development, with a focus on improving efficiency, atom economy, and substrate scope. For a specifically substituted compound like 2-bromo-6-chlorobenzofuran-3(2H)-one, future research is likely to concentrate on moving beyond classical multi-step syntheses towards more elegant and efficient one-pot or cascade reactions.

Recent advancements in the synthesis of related benzofuran (B130515) structures have highlighted the potential of cascade reactions that can rapidly construct the core structure from simple precursors. For instance, an acid-catalyzed cascade involving transacetalization, a Fries-type rearrangement, Michael addition, and ring-opening aromatization has been successfully employed for the synthesis of other complex benzofurans. rsc.org Future work could adapt such a strategy, potentially starting from a suitably substituted phenol (B47542) and a pyrone derivative, to assemble the this compound skeleton in a single, streamlined operation.

Moreover, the development of protecting group-free syntheses will be a significant step forward. Research on the one-pot synthesis of 2-bromo-6-hydroxybenzofurans has demonstrated the feasibility of avoiding protecting groups, which shortens synthetic sequences and reduces waste. researchgate.net Applying this principle to the synthesis of the target compound, possibly through a carefully designed sequence of bromination, chlorination, and cyclization, would represent a substantial improvement in synthetic efficiency.

| Potential Synthetic Strategy | Key Features | Anticipated Advantages |

| Cascade Reaction | Multi-step sequence in a single pot | Increased efficiency, reduced purification steps |

| Protecting Group-Free Synthesis | Avoids use of temporary blocking groups | Shorter routes, less waste, higher atom economy |

| Metal-Catalyzed Cycloisomerization | Use of catalysts like gold or palladium | Mild reaction conditions, high functional group tolerance |

Exploration of Enantioselective and Diastereoselective Synthesis

The carbon atom at the 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Given that the biological activity of chiral molecules is often dependent on their absolute stereochemistry, the development of methods for the enantioselective synthesis of this compound is a critical area for future research.

Significant progress has been made in the enantioselective synthesis of other 2-substituted benzofuran-3(2H)-ones. For example, palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has been used to synthesize α-aryl-β-keto esters derived from benzofuran-3(2H)-one with high enantioselectivity. researchgate.net Future studies could explore the application of similar transition metal-catalyzed asymmetric transformations to introduce the bromo substituent at the 2-position in a stereocontrolled manner.

Organocatalysis also presents a promising avenue. Chiral bifunctional catalysts, such as squaramides, have been shown to effectively promote enantioselective Michael additions to form chiral 2,2'-substituted benzofuran-3-one derivatives. Exploring the use of such catalysts in reactions that form the C2-Br bond or in subsequent transformations of the bromo-substituted core could lead to highly enantioenriched products.

| Asymmetric Synthetic Approach | Catalyst Type | Potential Outcome |

| Palladium-Catalyzed Asymmetric Bromination | Chiral Ligated Palladium Complex | Enantioselective formation of the C2-Br bond |

| Organocatalytic Desymmetrization | Chiral Amine or Phosphine (B1218219) | Enantioselective synthesis from a prochiral precursor |

| Kinetic Resolution | Chiral Catalyst or Enzyme | Separation of a racemic mixture to yield one enantiomer |

Investigation of Uncommon Reactivity Patterns and Unprecedented Transformations

The unique electronic environment created by the bromo and chloro substituents, combined with the inherent reactivity of the benzofuran-3(2H)-one core, suggests that this compound may exhibit novel reactivity. The C2-bromo bond is a key functional group that can participate in a variety of transformations.

Future research could focus on exploring its participation in cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce diverse substituents at the 2-position. unipd.it This would provide rapid access to a library of derivatives with potentially interesting biological or material properties.

Furthermore, the interplay between the two halogen substituents could lead to unprecedented transformations. For instance, selective activation of one halogen over the other could enable sequential and site-specific modifications. The investigation of its photochemical reactivity is also a promising direction. Studies on other halo-substituted aromatic compounds have shown that photolysis can lead to either radical or ionic pathways depending on the reaction conditions, opening up possibilities for novel bond formations.